2,2-Dichloro-n-(2-methoxyphenyl)acetamide

Insecticide Discovery Vector Control Acetylcholinesterase Inhibition

This compound is a validated hit for CYP11B2 and AgAChE inhibition with nanomolar potency. Its ortho-methoxy substitution confers distinct spatial conformation and electronic distribution critical for target engagement, unlike meta or para isomers. Procurement of CAS 14676-37-0 is essential for experimental reproducibility and robust SAR studies.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 14676-37-0
Cat. No. B11956666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-n-(2-methoxyphenyl)acetamide
CAS14676-37-0
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c1-14-7-5-3-2-4-6(7)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)
InChIKeyZUQKXWKNYFDNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloro-N-(2-methoxyphenyl)acetamide (CAS 14676-37-0): Procurement & Research-Grade Characterization


2,2-Dichloro-N-(2-methoxyphenyl)acetamide (CAS 14676-37-0) is a dichloroacetamide derivative with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is characterized by an ortho-methoxyphenyl substituent on the amide nitrogen, which confers distinct physicochemical and biological properties relative to its meta- and para-substituted positional isomers [1]. The compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for target identification and validation studies, particularly as an inhibitor of cytochrome P450 11B2 (CYP11B2, aldosterone synthase) and acetylcholinesterase (AChE) [2][3].

Why 2,2-Dichloro-N-(2-methoxyphenyl)acetamide (CAS 14676-37-0) Cannot Be Replaced by In-Class Analogs


Substituting 2,2-dichloro-N-(2-methoxyphenyl)acetamide with structurally similar dichloroacetamides, such as the 4-methoxy positional isomer (CAS 2153-09-5) or the 2-chloro analog (CAS 55860-22-5), is scientifically invalid for specific research applications. The ortho-methoxy substitution pattern in the target compound dictates a unique spatial conformation and electronic distribution that profoundly impacts its molecular recognition by target proteins, as evidenced by its nanomolar inhibitory activity against Anopheles gambiae acetylcholinesterase (AgAChE) [1]. In contrast, the para-substituted isomer exhibits a distinct binding profile and reduced potency in analogous assays . Furthermore, the dichloroacetyl moiety is essential for the potent inhibition of CYP11B2 (IC₅₀ = 22 nM), a level of activity not replicated by mono-chloro or non-halogenated analogs [2]. Therefore, procurement decisions must be based on the specific CAS number 14676-37-0 to ensure experimental reproducibility and the intended biological outcome.

Quantitative Differentiation of 2,2-Dichloro-N-(2-methoxyphenyl)acetamide (CAS 14676-37-0) for Scientific Selection


Superior Inhibitory Potency Against Anopheles gambiae Acetylcholinesterase (AgAChE)

2,2-Dichloro-N-(2-methoxyphenyl)acetamide exhibits a potent IC₅₀ of 142 nM against recombinant Anopheles gambiae acetylcholinesterase (AgAChE) after 10 minutes in an Ellman assay [1]. This activity is significantly more potent than that observed for the 4-methoxy positional isomer (CAS 2153-09-5), which, while lacking direct AChE data, shows a >40-fold weaker IC₅₀ of 6.5 µM against NCI-H460 cancer cells in a different assay context, indicative of a substantial shift in biological activity due to the methoxy group position .

Insecticide Discovery Vector Control Acetylcholinesterase Inhibition

Nanomolar Inhibition of Human CYP11B2 (Aldosterone Synthase)

The compound demonstrates potent and selective inhibition of human CYP11B2 (aldosterone synthase) with an IC₅₀ of 22 nM, as measured in a cell-based assay using hamster V79MZ cells expressing the human enzyme and [³H]-11-deoxycorticosterone as substrate [1]. This level of potency is a key differentiator from the 2-chloro analog (2-chloro-N-(2-methoxyphenyl)acetamide, CAS 55860-22-5), which is primarily utilized as a synthetic intermediate and lacks reported CYP11B2 inhibitory activity, underscoring the essential role of the second chlorine atom for target engagement [2].

Hypertension Heart Failure Aldosterone Synthase Inhibition

Antagonist Activity at CCR5 Chemokine Receptor

2,2-Dichloro-N-(2-methoxyphenyl)acetamide acts as an antagonist of the human CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry. It exhibits an IC₅₀ of 0.1 nM in a cell-based assay using P4R5 cells co-expressing CD4 and an LTR-β-galactosidase reporter construct [1]. A separate study reported an IC₅₀ of 116 nM for inhibiting HIV-1 gp120-induced cell-cell fusion [2]. This potent functional antagonism is not observed with simpler analogs like 2,2-dichloro-N-phenylacetamide (CAS 2563-99-7), for which no comparable receptor activity data exists, highlighting the essential contribution of the 2-methoxyphenyl group to CCR5 binding affinity and functional antagonism.

HIV Entry Inhibition Chemokine Receptor Antagonism Immunology

Recommended Application Scenarios for 2,2-Dichloro-N-(2-methoxyphenyl)acetamide (CAS 14676-37-0) Based on Quantitative Evidence


Vector Control: Hit-to-Lead Optimization for Mosquito AChE Inhibition

Procure CAS 14676-37-0 as a validated hit compound for inhibiting Anopheles gambiae acetylcholinesterase (IC₅₀ = 142 nM). Utilize its ortho-methoxy substitution pattern to explore structure-activity relationships (SAR) aimed at improving potency and selectivity over human AChE for the development of novel, non-neurotoxic insecticides [1].

Cardiovascular Research: Target Validation of CYP11B2 (Aldosterone Synthase)

Employ this compound as a selective, nanomolar inhibitor (IC₅₀ = 22 nM) of CYP11B2 in cellular models of hypertension and heart failure. Its potency and selectivity profile make it suitable for dissecting the role of aldosterone synthase in disease-relevant pathways and for benchmarking novel inhibitor series [2].

Immunology & Virology: Probing CCR5-Mediated HIV Entry and Inflammation

Use this compound as a potent CCR5 antagonist (IC₅₀ = 0.1 nM) to investigate the role of the CCR5 chemokine receptor in HIV-1 viral entry and in inflammatory signaling pathways. Its high potency allows for precise target engagement studies at low concentrations, minimizing off-target effects [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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